(R)-Ambrisentan-d3

Catalog No.
S12892317
CAS No.
M.F
C22H22N2O4
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Ambrisentan-d3

Product Name

(R)-Ambrisentan-d3

IUPAC Name

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid

Molecular Formula

C22H22N2O4

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i3D3

InChI Key

OUJTZYPIHDYQMC-HPHWMYPNSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Isomeric SMILES

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C

(R)-Ambrisentan-d3 is a stable isotopic labeled derivative of Ambrisentan, which is a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. The compound's chemical structure is characterized by the presence of deuterium atoms, which are incorporated into the molecule to facilitate metabolic studies and pharmacokinetic evaluations. The molecular formula for (R)-Ambrisentan-d3 is C22H19D3N2O4C_{22}H_{19}D_3N_2O_4, where three hydrogen atoms are replaced by deuterium, enhancing its traceability in biological systems.

The chemical reactivity of (R)-Ambrisentan-d3 parallels that of its parent compound, Ambrisentan. It undergoes various metabolic transformations primarily through cytochrome P450 enzymes, resulting in metabolites that can be tracked using mass spectrometry due to the presence of deuterium. The metabolic pathways include glucuronidation and hydroxylation, leading to several active and inactive metabolites that are crucial for understanding its pharmacodynamics and pharmacokinetics.

(R)-Ambrisentan-d3 retains the biological activity characteristic of Ambrisentan, functioning as a selective antagonist for endothelin receptor type A. This action leads to vasodilation and reduced pulmonary arterial pressure, making it effective in managing pulmonary arterial hypertension. Studies indicate that it may also influence the expression levels of proteins involved in vascular health, such as endothelin-1 and nitric oxide synthase, thereby contributing to its therapeutic effects .

The synthesis of (R)-Ambrisentan-d3 can be achieved through several methods, often involving the introduction of deuterium at specific positions in the Ambrisentan molecule. One common approach includes:

  • Chiral Ketone-Catalyzed Asymmetric Epoxidation: This method utilizes chiral catalysts to selectively introduce deuterium into the desired position on the Ambrisentan framework.
  • Deuterated Reagents: Employing deuterated starting materials during the synthesis can also yield (R)-Ambrisentan-d3 directly.

These synthetic routes not only ensure high purity but also maintain the stereochemical integrity necessary for biological activity.

(R)-Ambrisentan-d3 is primarily utilized in research settings to study the pharmacokinetics and metabolism of Ambrisentan. Its isotopic labeling allows researchers to:

  • Investigate metabolic pathways and interactions with various enzymes.
  • Assess bioavailability and distribution in vivo.
  • Conduct detailed pharmacological studies without interfering with the natural metabolism of non-labeled compounds.

Interaction studies involving (R)-Ambrisentan-d3 focus on its effects on various biological systems and its interactions with other drugs. Research has shown that it does not significantly inhibit endothelin receptor type B function, preserving nitric oxide and prostacyclin production, which are critical for vascular health . Additionally, studies have explored how (R)-Ambrisentan-d3 interacts with other medications used to treat pulmonary arterial hypertension, providing insights into potential drug-drug interactions.

Several compounds exhibit similar mechanisms of action or structural characteristics to (R)-Ambrisentan-d3. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Properties
AmbrisentanSelective endothelin receptor antagonistUsed clinically for pulmonary arterial hypertension
SitaxsentanAnother endothelin receptor antagonistHas a different receptor selectivity profile
BosentanDual endothelin receptor antagonistBroader activity on both endothelin receptors
MacitentanEndothelin receptor antagonist with longer half-lifeImproved efficacy over Ambrisentan in some studies

Each of these compounds has distinct pharmacological profiles and therapeutic indications, making them unique despite their shared mechanism as endothelin receptor antagonists.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

381.17678743 g/mol

Monoisotopic Mass

381.17678743 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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